4-Guanidinobutylmyristoylamide
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Overview
Description
4-Guanidinobutylmyristoylamide is a compound with the molecular formula C19H40N4O and a molecular weight of 340.5471 It is known for its unique structure, which includes a guanidine group attached to a butyl chain and a myristoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidines, including 4-Guanidinobutylmyristoylamide, can be achieved through several methods. One common approach involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine . Thiourea derivatives are often used as guanidylating agents, and S-methylisothiourea has proven to be an efficient guanidylating agent . Transition-metal-catalyzed guanidine synthesis based on classical methods and catalytic guanylation reactions of amines with carbodiimides are also employed .
Industrial Production Methods
Industrial production methods for guanidines typically involve large-scale synthesis using similar routes as described above. The use of transition-metal catalysts and efficient guanidylating agents allows for the production of guanidines in significant quantities, making them suitable for various industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Guanidinobutylmyristoylamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted guanidine derivatives .
Scientific Research Applications
4-Guanidinobutylmyristoylamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Guanidinobutylmyristoylamide involves its interaction with specific molecular targets and pathways within biological systems. The guanidine group in the compound is known to form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
4-Guanidinobutylmyristoylamide can be compared with other guanidine derivatives, such as:
4-Guanidinobutyric Acid: Known for its inhibitory effects against gastric lesions.
Diphenyl 4,4′-bis-guanidinium: Studied for its DNA-binding affinity and antitrypanosomal activity.
2-Aminoimidazolines: Found in many natural products and compounds of medicinal interest.
The uniqueness of this compound lies in its specific structure, which combines a guanidine group with a butyl chain and a myristoyl group, providing distinct chemical and biological properties .
Properties
CAS No. |
160854-59-1 |
---|---|
Molecular Formula |
C19H40N4O |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
N-[4-(diaminomethylideneamino)butyl]tetradecanamide |
InChI |
InChI=1S/C19H40N4O/c1-2-3-4-5-6-7-8-9-10-11-12-15-18(24)22-16-13-14-17-23-19(20)21/h2-17H2,1H3,(H,22,24)(H4,20,21,23) |
InChI Key |
WWADPIBIXCUBNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCCCN=C(N)N |
Origin of Product |
United States |
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